molecular formula C17H27N3O2 B6969544 N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide

N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide

Cat. No.: B6969544
M. Wt: 305.4 g/mol
InChI Key: SKOHKWWLWUBSHR-UHFFFAOYSA-N
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Description

N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide is a synthetic organic compound with a complex structure It features a cyclohexyl ring substituted with an acetamide group and a pyridine ring with a propan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide typically involves multiple steps One common route starts with the preparation of the pyridine derivative, which is then coupled with a cyclohexylamine derivative

    Preparation of Pyridine Derivative: The pyridine ring is functionalized with a propan-2-yloxy group through a nucleophilic substitution reaction.

    Coupling Reaction: The functionalized pyridine is then coupled with a cyclohexylamine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)acetamide: A simpler analog with a pyridine ring and an acetamide group.

    N-(cyclohexyl)acetamide: A compound with a cyclohexyl ring and an acetamide group.

    N-(pyridin-3-ylmethyl)cyclohexylamine: A compound with a pyridine ring, a cyclohexyl ring, and an amine group.

Uniqueness

N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the propan-2-yloxy group on the pyridine ring and the acetamide group on the cyclohexyl ring distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-12(2)22-17-9-4-14(11-19-17)10-18-15-5-7-16(8-6-15)20-13(3)21/h4,9,11-12,15-16,18H,5-8,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOHKWWLWUBSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)CNC2CCC(CC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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